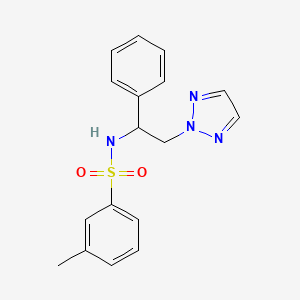

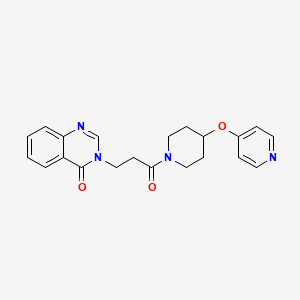

![molecular formula C18H21ClN2O3S B2742425 2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide CAS No. 690644-58-7](/img/structure/B2742425.png)

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug that has been developed as an anticancer agent. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the early 2000s and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bond Studies

Compounds closely related to "2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide" have been synthesized and characterized to study their hydrogen bonding capabilities. These studies provide insights into the electronic behavior of intramolecular hydrogen bonds, which is critical for understanding the bioactivity and material properties of sulfonamides (Romero & Margarita, 2008).

Anticancer Activity

Sulfonamide derivatives have demonstrated significant potential in anticancer applications. For instance, novel sulfonamide compounds have been synthesized and screened for their cytotoxic activity against various cancer cell lines, revealing some derivatives as potent anticancer agents (Ghorab et al., 2015).

Chemiluminescence Studies

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds and their chemiluminescence upon base-induced decomposition offer a fascinating area of research for developing new materials with potential applications in sensing and imaging technologies (Watanabe et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Sulfonamide derivatives have been explored for their antimicrobial and anti-inflammatory properties, showing potential as therapeutic agents. Compounds designed with specific structural features have shown promising activity against a range of bacterial strains and inflammation-related bioassays, highlighting their potential in drug discovery and development (Rani et al., 2014).

Urease Inhibition and Antimicrobial Activities

The synthesis and evaluation of novel sulfonamide derivatives for their urease inhibition and antimicrobial activities have contributed to identifying potential candidates for agricultural and pharmaceutical applications. These studies not only provide insights into the mechanism of action of these compounds but also highlight their versatility and potential in addressing various biochemical and microbiological challenges (Noreen et al., 2015).

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-7-9-16(10-8-13)25(23,24)20-12-17(22)21-15-6-4-5-14(19)11-15/h4-11,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPISGVJZBTBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

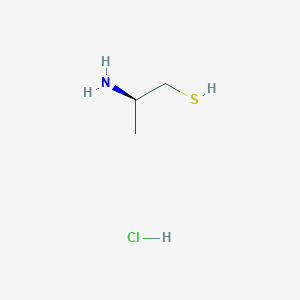

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)

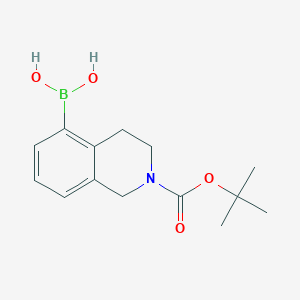

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)

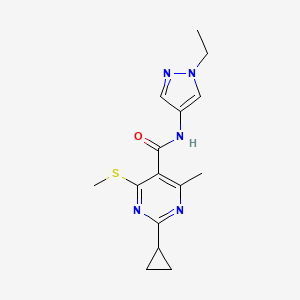

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)